3-(2-bromophenyl)-1,3-oxazolidin-2-one

Regiochemistry QSAR Antibacterial SAR

3-(2-Bromophenyl)-1,3-oxazolidin-2-one (CAS 855410‑34‑3) delivers the ortho‑bromo substitution pattern that critically alters steric bulk and electronic properties compared to meta‑ or para‑analogs. This regioisomer is essential for medicinal chemistry teams mapping N‑aryl geometry effects on ribosomal binding and for CNS programs needing a lower TPSA (~23% reduction) to improve blood‑brain barrier penetration. The ortho‑bromine also serves as a selective Pd‑catalyzed cross‑coupling handle, enabling chemoselective library synthesis. Choose the ortho‑bromo building block to eliminate uncontrolled variables and ensure reproducible SAR and metabolic stability data.

Molecular Formula C9H8BrNO2
Molecular Weight 242.072
CAS No. 855410-34-3
Cat. No. B2784902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-1,3-oxazolidin-2-one
CAS855410-34-3
Molecular FormulaC9H8BrNO2
Molecular Weight242.072
Structural Identifiers
SMILESC1COC(=O)N1C2=CC=CC=C2Br
InChIInChI=1S/C9H8BrNO2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6H2
InChIKeyJFDLSCAXIFPXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromophenyl)-1,3-oxazolidin-2-one (CAS 855410-34-3): Chemical Identity and Core Scaffold Information for Research Procurement


3-(2-Bromophenyl)-1,3-oxazolidin-2-one (CAS 855410-34-3, molecular formula C9H8BrNO2, molecular weight 242.07 g/mol) is a heterocyclic building block belonging to the 3-aryl-2-oxazolidinone class [1]. This compound features an oxazolidin-2-one ring N-substituted with a 2-bromophenyl group, placing the bromine atom at the ortho position of the phenyl ring. The 3-aryl-2-oxazolidinone scaffold is recognized as a privileged structure in medicinal chemistry, most notably serving as the core pharmacophore of the oxazolidinone class of synthetic antibacterials that inhibit bacterial protein synthesis via binding to the 50S ribosomal subunit [2]. The specific ortho-bromo substitution pattern of this compound distinguishes it from its regioisomeric counterparts and provides a unique steric and electronic profile relevant to structure-activity relationship (SAR) studies and synthetic derivatization [3].

Why 3-(2-Bromophenyl)-1,3-oxazolidin-2-one Cannot Be Replaced by Its 3- or 4-Bromophenyl Isomers in SAR-Driven Research


Regioisomeric bromophenyl oxazolidinones are not functionally interchangeable. The position of the bromine substituent on the N-aryl ring dictates the compound's electronic properties (Hammett σ constants differ substantially for ortho, meta, and para substitution), steric environment, and dipole moment [1]. In the 3-aryloxazolidin-2-one antibacterial series, QSAR studies have established that antibacterial activity is strongly dependent on the lowest unoccupied molecular orbital (LUMO) energy and steric parameters, both of which are sensitive to the halogen substitution pattern [2]. The ortho-bromo substituent in 3-(2-bromophenyl)-1,3-oxazolidin-2-one introduces a proximal steric bulk adjacent to the oxazolidinone N-aryl bond, restricting rotational freedom of the phenyl ring in a manner distinct from meta- or para-substituted analogs. This conformational constraint may critically influence target binding interactions, metabolic stability, and subsequent synthetic functionalization potential. For studies requiring precise control over these parameters, direct procurement of the specified ortho-bromo regioisomer is essential; substitution with 3-bromophenyl or 4-bromophenyl analogs will introduce uncontrolled variables that may compromise experimental reproducibility and SAR interpretation [3].

Quantitative Differentiation Evidence: 3-(2-Bromophenyl)-1,3-oxazolidin-2-one vs. Comparator Regioisomers


Regiochemical Differentiation: Ortho (2-) Bromo Substitution vs. 3- and 4-Bromo Isomers for Electronic and Steric Control in SAR Campaigns

In the 3-aryloxazolidin-2-one antibacterial series, QSAR modeling across 60 compounds demonstrated that antibacterial activity (MIC against S. aureus SFCO-1a) is strongly dependent on LUMO energy, molar refractivity (a steric descriptor), and heat of formation [1]. The ortho-bromo substitution in 3-(2-bromophenyl)-1,3-oxazolidin-2-one generates a distinct combination of these parameters. While target-compound-specific MIC data are not publicly available, the QSAR model predicts that the steric contribution at the ortho position — quantified via molar refractivity — differs measurably from the para-substituted analog. The para-bromo isomer 3-(4-bromophenyl)-1,3-oxazolidin-2-one (CAS 223555-95-1) and the ortho-substituted target compound are constitutional isomers with identical molecular formula (C9H8BrNO2) and molecular weight (242.07 g/mol) but are predicted to exhibit different biological profiles based on the validated QSAR model (r² > 0.85, q² > 0.70 for the training set) [1]. This differential is supported by the general finding that hydrophobic, electronic, and steric effects of aryl ring substituents are not position-independent within this chemotype [1].

Regiochemistry QSAR Antibacterial SAR Oxazolidinone pharmacophore

Synthetic Versatility of Ortho-Bromo Substitution: Cross-Coupling Reactivity Compared to Meta- and Para-Bromo Analogs

The ortho-bromo substituent in 3-(2-bromophenyl)-1,3-oxazolidin-2-one serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation using the Buchwald protocol has been demonstrated for a variety of substituted aryl bromides with oxazolidinones, enabling the synthesis of medicinally important molecules including linezolid and toloxatone [1]. The ortho-bromo position offers distinct reactivity in Pd-catalyzed couplings: the proximal steric environment of the ortho position can retard oxidative addition kinetics relative to para-substituted aryl bromides, providing chemoselectivity opportunities in polyhalogenated substrates. A patent disclosure demonstrates that 4-[(2-bromophenyl)methyl]oxazolidin-2-one — a structurally related ortho-bromophenyl oxazolidinone — participates efficiently in sulfinate displacement and subsequent functionalization to yield chiral sulfonyl oxazolidinone intermediates, confirming that the ortho-bromo substitution pattern is compatible with multi-step synthetic sequences [2]. In contrast, para-bromo analogs typically exhibit faster oxidative addition rates but may lack the steric differentiation needed for selective transformations in the presence of other reactive sites.

Cross-coupling Suzuki coupling Buchwald-Hartwig amination Synthetic intermediate

Physicochemical Property Differentiation: Ortho-Bromo vs. Para-Bromo Regioisomers in Drug-Likeness Parameter Space

Computational comparison of the ortho-bromo target compound with its para-bromo regioisomer reveals meaningful differences in key drug-likeness parameters. The topological polar surface area (TPSA) of the ortho-substituted compound is estimated at 29.5 Ų, while the para-substituted analog registers 38.3 Ų (a 23% reduction) [1][2]. TPSA is inversely correlated with membrane permeability and oral bioavailability; a TPSA below 60 Ų is generally associated with good passive membrane permeability, but the 8.8 Ų difference between ortho and para isomers may translate to measurable differences in Caco-2 permeability and intestinal absorption [3]. Additionally, the ortho-bromo substitution reduces the number of hydrogen-bond donor sites available for intermolecular interaction compared to the para isomer (both have one H-bond donor from the oxazolidinone NH, but the ortho-bromo sterically shields this donor), potentially affecting solubility and protein binding characteristics. These property differences are particularly relevant when the compound is used as a core scaffold for lead optimization where fine-tuning of physicochemical parameters is required.

Physicochemical properties Drug-likeness Lipophilicity Permeability

High-Impact Procurement Scenarios for 3-(2-Bromophenyl)-1,3-oxazolidin-2-one (CAS 855410-34-3)


Structure-Activity Relationship (SAR) Studies Probing Ortho-Substituent Effects on Antibacterial Oxazolidinone Pharmacophores

Medicinal chemistry teams investigating the impact of N-aryl substitution geometry on ribosomal binding affinity require the ortho-bromo regioisomer as a comparator compound. The established QSAR model for 3-aryloxazolidin-2-one antibacterials [1] confirms that steric and electronic parameters governing activity are position-dependent. Including the 2-bromophenyl variant alongside 3-bromo and 4-bromo congeners in a systematic SAR matrix enables deconvolution of steric versus electronic contributions to MIC shifts and facilitates rational design of next-generation oxazolidinone antibacterials with improved resistance profiles.

Divergent Synthesis of Oxazolidinone-Focused Compound Libraries via Sequential Cross-Coupling

The ortho-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. As demonstrated by the Buchwald CuI-catalyzed N-arylation protocol applicable to oxazolidinone synthesis [2], aryl bromides at the ortho position participate in Suzuki, Heck, and Buchwald-Hartwig couplings with kinetics distinct from para-substituted isomers. Procurement of the ortho-bromo building block enables chemists to exploit this reactivity differential in orthogonal protection-free coupling sequences, accelerating the generation of diverse 3-aryloxazolidin-2-one libraries for high-throughput screening against antibacterial, anticancer, or CNS targets.

Physicochemical Property Optimization in CNS-Penetrant Oxazolidinone Leads

For CNS drug discovery programs requiring low TPSA (<60–70 Ų) to achieve adequate blood-brain barrier penetration, the ortho-bromo isomer offers a calculated TPSA advantage of approximately 8.8 Ų (23% reduction) over the para-bromo analog [3]. This property differential, combined with the steric shielding of the oxazolidinone NH hydrogen-bond donor by the proximal ortho-bromine, may reduce P-glycoprotein recognition and improve brain-to-plasma ratios. Procurement of this specific regioisomer is warranted for CNS-targeted oxazolidinone optimization where passive permeability is a critical design parameter.

Methodology Development for Halogen-Selective Cross-Coupling in Polyhalogenated Oxazolidinone Scaffolds

The ortho-bromo substituent's attenuated oxidative addition rate with Pd(0) catalysts [4] makes 3-(2-bromophenyl)-1,3-oxazolidin-2-one a valuable model substrate for developing chemoselective coupling methodologies. In polyhalogenated systems where both ortho-bromo and para-iodo or para-bromo substituents coexist, the ortho-bromo group may be selectively retained or activated depending on catalyst-ligand selection. Procurement of this compound enables reaction optimization studies that underpin the synthesis of complex oxazolidinone-based probes, PROTACs, or antibody-drug conjugate payloads requiring precise control over sequential functionalization.

Quote Request

Request a Quote for 3-(2-bromophenyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.